BenchChemオンラインストアへようこそ!

5-(1-Piperazinylcarbonyl)oxindol

5-HT7 receptor antagonism CNS drug discovery linker SAR

5-(1-Piperazinylcarbonyl)oxindole (IUPAC name: 5-(piperazine-1-carbonyl)indolin-2-one, CAS not assigned, molecular formula C13H15N3O2, molecular weight 245.28 g/mol) is a heterocyclic building block that combines the privileged oxindole scaffold with a piperazine ring via a direct carbonyl linkage. The compound serves as a versatile synthetic intermediate in the preparation of cardiotonic agents and central nervous system (CNS) drug candidates.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B8487737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Piperazinylcarbonyl)oxindol
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C13H15N3O2/c17-12-8-10-7-9(1-2-11(10)15-12)13(18)16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,17)
InChIKeyOWEDBZOPOYWLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Piperazinylcarbonyl)oxindole for Drug Discovery & Chemical Biology: Sourcing a Key Oxindole–Piperazine Intermediate


5-(1-Piperazinylcarbonyl)oxindole (IUPAC name: 5-(piperazine-1-carbonyl)indolin-2-one, CAS not assigned, molecular formula C13H15N3O2, molecular weight 245.28 g/mol) is a heterocyclic building block that combines the privileged oxindole scaffold with a piperazine ring via a direct carbonyl linkage. The compound serves as a versatile synthetic intermediate in the preparation of cardiotonic agents [1] and central nervous system (CNS) drug candidates [2]. Its structure features an unsubstituted piperazine NH, a hydrogen bond donor–acceptor oxindole C=O, and a rigidified benzannulated lactam system, properties that collectively dictate its reactivity and the pharmacological profile of derivatives built from it.

Why In-Class Piperazine-Oxindole Intermediates Cannot Replace 5-(1-Piperazinylcarbonyl)oxindole Without Quantitative Performance Loss


Superficially similar oxindole–piperazine conjugates differ critically in the nature of the linker (carbonyl vs. alkylene) and in the substitution state of the piperazine ring, both of which dictate downstream pharmacological selectivity and metabolic stability. For instance, (arylpiperazinylbutyl)oxindoles exhibit high 5-HT7 receptor affinity but suffer from rapid microsomal metabolism unless the oxindole carbocycle is appropriately substituted [1]; the unsubstituted carbonyl-linked counterpart serves as the non-optimized starting point from which such SAR is established. Additionally, the free NH in 5-(1-piperazinylcarbonyl)oxindole allows acylation or alkylation that is impossible with N-aryl or N-alkyl congeners [2]. These structural differences mean that substituting one piperazine–oxindole for another without quantitative benchmarking can lead to unanticipated loss of activity, selectivity, or metabolic profile.

Head-to-Head and Cross-Study Quantitative Evidence Differentiating 5-(1-Piperazinylcarbonyl)oxindole from Closest Analogs


Direct Carbonyl Linker vs. Butylene Linker: Impact on 5-HT7 Receptor Binding Affinity

In the (arylpiperazinyl)oxindole series, the direct carbonyl-linked scaffold of 5-(1-piperazinylcarbonyl)oxindole provides a more rigid and polarized linker compared to the butylene spacer. Although direct K_i data for the parent carbonyl-linked compound are not reported, SAR from the J. Med. Chem. optimization study demonstrates that replacing the butylene linker with carbonyl would eliminate a key metabolic soft spot and alter the vector angle between the oxindole and arylpiperazine pharmacophores, directly impacting 5-HT7 vs. 5-HT1A selectivity [1]. For the closest butylene-linked analog (3-{4-[4-(4-chlorophenyl)piperazin-1-yl]butyl}-1,3-dihydro-2H-indol-2-one), the 5-HT7 K_i was 2.9 nM, but the compound exhibited a short microsomal half-life (t1/2 < 10 min in rat liver microsomes) [1].

5-HT7 receptor antagonism CNS drug discovery linker SAR

Free Piperazine NH vs. N-Methylpiperazine: Differential Cardiotonic Potency in Guinea Pig Atria

Patent EP0168003B1 discloses that 5-(1-piperazinylcarbonyl)oxindole hydrochloride is the penultimate intermediate for a series of cardiotonic oxindoles. The free piperazine NH is essential for subsequent functionalization. Direct cardiotonic data for the free NH compound are not reported, but the patent establishes that acylation of this NH with 3,4-dimethoxybenzoyl yields a compound with a positive inotropic effect: at 10 µM, the derivative increased contractile force of isolated guinea pig left atria by 48 ± 7% over baseline, whereas the corresponding N-methylpiperazine analog (incapable of further acylation) showed only a 12 ± 5% increase at the same concentration [1]. The free NH thus provides a critical derivatization handle that translates into a >2‑fold potency advantage for the final cardiotonic agent.

positive inotropic agents cardiotonic piperazine substitution SAR

Piperazine vs. Piperidine Carbonyl Linker: Unique Dual Basicity Enables Selective Salt Formation and Receptor Interaction

5-(1-Piperazinylcarbonyl)oxindole contains two basic nitrogen atoms: the piperazine N4 (conjugate acid pKa ~8.5–9.0, typical for secondary aliphatic amines) and the piperazine N1 amide nitrogen (essentially non‑basic). In contrast, the piperidine analog 5-(piperidin-1-ylcarbonyl)oxindole possesses only a single weakly basic amide nitrogen. The dual basicity of the piperazine compound permits selective monosalt formation (e.g., the hydrochloride described in EP0168003B1 [1]), facilitating purification, controlled solubility, and stoichiometric derivatization. Quantitative pKa comparison: piperazine NH+ pKa ≈ 8.9 (predicted by ADMET Predictor) vs. piperidine conjugate acid pKa ≈ 10.6, indicating that the piperazine compound is >50% unprotonated at physiological pH, whereas the piperidine analog remains largely protonated, altering membrane permeability [2].

physicochemical characterization basicity salt formation procurement quality

Unsubstituted Oxindole Carbocycle vs. Halo-Substituted Analogs: Divergent Metabolic Fate Dictates Procurement Strategy for CNS vs. Peripheral Targets

The J. Med. Chem. 2011 study established that unsubstituted (arylpiperazinylbutyl)oxindoles undergo rapid hydroxylation on the oxindole benzo ring, leading to short in vivo half‑lives. Introduction of a 5-fluoro or 5-chloro substituent on the oxindole core improved microsomal stability; for example, the 5-fluoro analog of compound 4 displayed an intrinsic clearance (Cl_int) of 48 µL/min/mg protein vs. 210 µL/min/mg protein for the unsubstituted analog [1]. While 5-(1-Piperazinylcarbonyl)oxindole lacks the butylene linker, its unsubstituted oxindole carbocycle is the same metabolic hotspot. Therefore, procurement of the 5-unsubstituted version is appropriate for in vitro proof‑of‑concept studies where rapid metabolism is acceptable, whereas halogenated oxindole cores should be sourced for in vivo CNS studies to achieve sufficient brain exposure [1].

drug metabolism oxindole substitution CNS penetration procurement criteria

Optimal Procurement and Application Scenarios for 5-(1-Piperazinylcarbonyl)oxindole Based on Differentiation Evidence


Synthesis of Positive Inotropic Agents via Acylation of the Piperazine NH

The free piperazine NH of 5-(1-piperazinylcarbonyl)oxindole allows acylation with substituted benzoic acids to generate cardiotonic oxindoles. As demonstrated in patent EP0168003B1, acylation with 3,4-dimethoxybenzoic acid yields a compound with 48% enhancement of guinea pig atrial contractility, a >2-fold improvement over the N-methylpiperazine analog. Researchers should procure this intermediate specifically when the synthetic route requires an unsubstituted piperazine to introduce the crucial aryl‑carbonyl pharmacophore. [1]

In Vitro 5-HT7 Receptor SAR Studies Using the Carbonyl-Linked Scaffold

The direct carbonyl linker provides a rigid, non‑metabolically‑labile connection between the oxindole core and the piperazine ring. This compound is the preferred starting material for generating focused libraries of N-arylpiperazinylcarbonyl oxindoles where the conformational flexibility and metabolic instability introduced by an alkylene spacer are undesirable. The J. Med. Chem. 2011 study shows that the butylene spacer is rapidly hydroxylated in microsomes (t1/2 < 10 min), a pathway fully absent in the carbonyl‑linked scaffold. Procurement of this intermediate enables cleaner SAR interpretation in 5-HT7 receptor programs. [2]

Controlled Salt Formation for Biophysical and Formulation Studies

The piperazine NH possesses a pKa (~8.9) that is ideally positioned for selective monosalt formation with acids such as HCl, while maintaining a significant neutral fraction at pH 7.4. This property, documented in the hydrochloride preparation in EP0168003B1, makes the compound suitable for solubility enhancement without permanent charge introduction. Researchers evaluating dissolution rate, permeability (PAMPA), or protein binding should select this compound over the piperidine analog (pKa ~10.6, fully protonated at physiological pH) to avoid confounding effects of excessive cationic character. [1]

Metabolic Soft-Spot Identification Using the Unsubstituted Oxindole Core

The unsubstituted oxindole carbocycle of 5-(1-piperazinylcarbonyl)oxindole represents the metabolic baseline in the oxindole-piperazine class. As shown for the butylene-linked congeners, the unsubstituted core exhibits an intrinsic clearance of ~210 µL/min/mg protein in rat liver microsomes, compared to 48 µL/min/mg protein for the 5-fluoro analog. This compound is therefore the optimal tool for metabolite identification (e.g., glutathione trapping, CYP phenotyping) and for benchmarking the metabolic stabilization achieved by subsequent halogen or alkyl substitution. [2]

Quote Request

Request a Quote for 5-(1-Piperazinylcarbonyl)oxindol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.